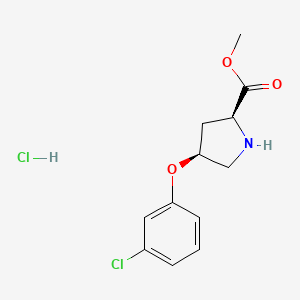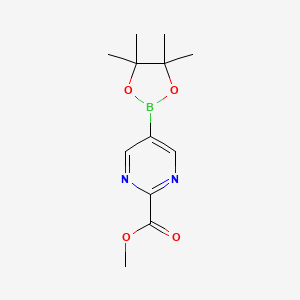
4-(2,4-Dichlorophenoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(2,4-Dichlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H13Cl2NO•HCl and a molecular weight of 282.6 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenoxy)piperidine hydrochloride consists of a six-membered piperidine ring with a 2,4-dichlorophenoxy group attached to one of the carbon atoms . The InChI code for this compound is 1S/C11H13Cl2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 .
Applications De Recherche Scientifique
Metabolic Activity
- Metabolic Effects in Obese Rats : 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride demonstrates reduced food intake and weight gain in obese rats, with an observed increase in free fatty acid concentration in treated rats (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior
- Impact on Feeding Behavior : This compound affects the satiety center, reducing gold thioglucose-induced obesity in mice, and is a non-amphetamine substance with low toxicity and no psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Structural and Theoretical Studies
- Structural and Theoretical Analysis : The structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a related compound, was confirmed by single crystal X-ray diffraction and density functional theory calculations, revealing a chair conformation of the piperidine ring and intermolecular interactions quantified by Hirshfeld surface analysis (Karthik et al., 2021).
Synthesis and Chemical Properties
- Synthesis Methods : The synthesis of related compounds such as (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride and 4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride has been explored, highlighting methods and characterization techniques (Zheng Rui, 2010); (Ovonramwen, Owolabi, & Oviawe, 2019).
Crystal Structure
- Crystal and Molecular Structure Analysis : Detailed structural analysis of 4-carboxypiperidinium chloride, a structurally related compound, has been conducted to understand its molecular and crystal structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Thermogenic Effects
- Thermogenic Effects in Rats : The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) increases energy expenditure in rats by increasing resting oxygen consumption and stimulating mitochondrial oxygen consumption (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Antimicrobial Activities
- Antimicrobial Properties : Synthesis of compounds like 4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and their screening for antimicrobial activities against various pathogens have been reported (Ovonramwen, Owolabi, & Oviawe, 2019).
Synthesis and Pharmacological Activity
- Synthesis and Pharmacological Analysis : Research on the synthesis of various piperidine derivatives and their potential pharmacological activities, including gastric antisecretory effects and anti-inflammatory properties, has been conducted (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983); (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTFWHGADZMXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)piperidine hydrochloride | |
CAS RN |
1185298-41-2 | |
| Record name | Piperidine, 4-(2,4-dichlorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)


![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
